An In-Depth Technical Guide to 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
An In-Depth Technical Guide to 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's structure, physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. Furthermore, it explores the rationale behind its application in drug discovery, supported by established experimental protocols and workflows designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole-Benzaldehyde Scaffold
The convergence of a pyrazole ring and a benzaldehyde moiety within a single molecular entity creates a scaffold of considerable interest for drug discovery and materials science. Pyrazole and its derivatives are well-established pharmacophores known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The benzaldehyde functional group serves as a versatile synthetic handle for constructing more complex molecular architectures and can itself be crucial for biological activity, as exemplified by its role in compounds designed to modulate hemoglobin's oxygen affinity. The specific compound, 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, combines these features with a methoxy group, which can modulate the electronic properties and metabolic stability of the molecule. This guide aims to serve as a foundational resource for professionals working with or considering this compound for their research endeavors.
Molecular Identity and Physicochemical Properties
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a solid organic compound characterized by a pyrazole ring attached to the ortho position of a methoxy-substituted benzaldehyde.
Chemical Structure
The structural arrangement of the molecule is key to its reactivity and function. The pyrazole is linked via a nitrogen atom to the benzene ring at the position adjacent to the aldehyde group.
Caption: Chemical structure of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde.
Core Properties
A summary of the fundamental properties of the compound is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 1015845-56-3 | |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Physical Form | Solid | |
| InChI Key | WBOASTROTLWICF-UHFFFAOYSA-N | |
| SMILES | O=C([H])C1=CC(OC)=CC=C1N2N=CC=C2 |
Spectroscopic Profile (Predicted)
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of the spectrum, typically between δ 9.8 and 10.2 ppm.
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Aromatic Protons (Benzene Ring): Three protons on the benzene ring will appear as multiplets or distinct doublets/doublet of doublets in the aromatic region (δ 7.0-8.0 ppm). Their specific splitting patterns are dictated by their ortho, meta, and para relationships.
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Pyrazole Protons: The three protons on the pyrazole ring will typically appear as distinct signals, often a triplet for the C4-H and two doublets (or doublet of doublets) for the C3-H and C5-H, in the range of δ 6.5-8.5 ppm.
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Methoxy Protons (OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8-4.0 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aldehyde Carbonyl (C=O): A signal in the far downfield region, typically δ 190-195 ppm.
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Aromatic & Pyrazole Carbons: Multiple signals in the δ 110-165 ppm range. The carbon attached to the methoxy group (C-O) will be significantly shielded compared to the others.
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Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.
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Synthesis and Reactivity
Plausible Synthetic Route: Ullmann Condensation
A robust and common method for forming the C-N bond between an aryl group and a nitrogen heterocycle is the Ullmann condensation.[2] This reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile, in this case, pyrazole.[3][4]
The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde can be logically achieved by reacting 2-bromo-5-methoxybenzaldehyde with pyrazole in the presence of a copper catalyst and a base.
Caption: Plausible synthesis via Ullmann Condensation.
Causality in Experimental Choices:
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Aryl Halide Choice: An aryl bromide (or iodide) is chosen over a chloride because the C-Br bond is weaker and more readily undergoes oxidative addition to the copper catalyst.[2]
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Catalyst System: A Copper(I) source like CuI is a classic choice. The addition of a ligand, such as the amino acid L-proline, is a modern improvement that can chelate the copper, increasing its solubility and catalytic activity, thereby allowing for milder reaction conditions.[4]
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Base and Solvent: A base like potassium carbonate (K₂CO₃) is required to deprotonate the pyrazole, making it a more potent nucleophile. A high-boiling polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Chemical Reactivity
The molecule's reactivity is governed by its three primary functional domains: the aldehyde, the electron-rich methoxy-benzene ring, and the pyrazole heterocycle.
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Aldehyde Group: This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as:
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Condensation: Reacts with amines to form Schiff bases (imines) or with hydrazines to form hydrazones.
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Reductive Amination: Can be converted to an amine via reaction with an amine and a reducing agent.
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Wittig Reaction: Forms alkenes upon reaction with phosphorus ylides.
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Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to a primary alcohol.
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Aromatic Ring: The methoxy group is an activating, ortho-para directing group, while the pyrazole substituent is generally considered deactivating but ortho-para directing. This electronic interplay will direct any further electrophilic aromatic substitution.
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Pyrazole Ring: The pyrazole ring is relatively stable and aromatic. While it can undergo electrophilic substitution (typically at the C4 position), this usually requires harsh conditions.[1]
Applications in Drug Discovery
The structural motifs within 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde make it a valuable building block for medicinal chemistry programs.
The Pyrazole Pharmacophore
The pyrazole nucleus is a "privileged scaffold" in drug design, appearing in numerous approved drugs. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in a well-defined three-dimensional space to optimize interactions with biological targets. Pyrazole-containing compounds have demonstrated a vast array of activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial effects.[1]
The Benzaldehyde Moiety in Bioactive Molecules
Substituted benzaldehydes are key intermediates and pharmacophores in their own right.[5] A prominent example is Voxelotor , a drug used to treat sickle cell disease. Voxelotor is a substituted benzaldehyde that reversibly binds to hemoglobin, increasing its affinity for oxygen and preventing the polymerization that causes red blood cells to sickle. The aldehyde group is crucial for forming a dynamic covalent bond (a Schiff base) with the N-terminal valine of the hemoglobin alpha-chain. This highlights the potential for the aldehyde in 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde to serve as a reactive "warhead" for targeted covalent or reversible covalent inhibition of proteins.
Example Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a standard, reliable method for synthesizing an imine (Schiff base) from 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a foundational reaction in medicinal chemistry for library generation.
Objective: To synthesize N-(4-fluorobenzyl)-1-(5-methoxy-2-(1H-pyrazol-1-yl)phenyl)methanimine.
Materials:
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5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq)
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4-Fluoroaniline (1.05 eq)
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Ethanol (anhydrous, as solvent)
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Acetic Acid (catalytic amount)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde (e.g., 202 mg, 1.0 mmol) in anhydrous ethanol (10 mL).
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Rationale: Ethanol is an effective solvent for both reactants and the product is often less soluble upon formation, aiding in crystallization.
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Addition of Amine: To the stirred solution, add 4-fluoroaniline (e.g., 117 mg, 1.05 mmol). A slight excess of the amine helps drive the reaction to completion.
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Catalysis: Add 2-3 drops of glacial acetic acid.
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Rationale: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the final dehydration step.
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Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation of the product.
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Rationale: The product is generally less soluble in cold ethanol than the starting materials.
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Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol to remove residual impurities, and dry the product under vacuum. The purity can be assessed by NMR and mass spectrometry.
Caption: Experimental workflow for Schiff base synthesis.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed. Based on data for similar benzaldehyde derivatives, the following precautions are advised.
| Hazard Type | Recommendation |
| Inhalation | May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood. |
| Skin Contact | May cause skin irritation. Wear nitrile gloves and a lab coat. |
| Eye Contact | May cause serious eye irritation. Wear safety glasses or goggles. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid. |
In case of exposure, follow standard first-aid procedures: move to fresh air for inhalation, wash skin thoroughly with soap and water for skin contact, and flush eyes with water for at least 15 minutes for eye contact. Seek medical attention if irritation persists.
Conclusion
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a compound with significant potential, bridging the gap between a proven pharmacophore (pyrazole) and a highly versatile synthetic handle (benzaldehyde). Its well-defined structure, predictable reactivity, and relevance to medicinally important scaffolds make it a valuable tool for researchers in drug discovery and organic synthesis. This guide has provided the foundational knowledge required to understand, synthesize, and utilize this compound, empowering scientists to explore its full potential in their applications.
References
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004). ResearchGate. Retrieved from [Link]
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Supplementary Information File. (n.d.). Retrieved from [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
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Synthesis and Characterization of 2-Pyrazoline Derivatives. (n.d.). Pramana Research Journal. Retrieved from [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Recent applications of pyrazole and its substituted analogs. (2016). Semantic Scholar. Retrieved from [Link]
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2-(1H-Pyrazol-1-ylmethyl)benzaldehyde. (n.d.). BU CyberSec Lab. Retrieved from [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
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Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. (2015). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Retrieved from [Link]
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Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]

